molecular formula C13H19BrO4 B2542508 1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene CAS No. 125808-05-1

1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene

Cat. No.: B2542508
CAS No.: 125808-05-1
M. Wt: 319.195
InChI Key: XYMRNKPBIQIHHI-UHFFFAOYSA-N
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Description

1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene is an organic compound with the molecular formula C13H19BrO4 It is a brominated benzene derivative with multiple ethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives and subsequent etherification reactions. One common method involves the following steps:

    Bromination of Benzene: Benzene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to produce bromobenzene.

    Etherification: The bromobenzene is then reacted with 2-(2-methoxyethoxy)ethanol in the presence of a base such as sodium hydride (NaH) to form the desired compound.

The reaction conditions typically involve heating the reaction mixture to facilitate the etherification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, forming the corresponding benzene derivative.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and surfactants.

    Biological Studies: It is used in the study of biological systems and interactions due to its unique structure.

    Medicinal Chemistry: The compound is explored for its potential use in drug development and as a building block for pharmaceuticals[][3].

Mechanism of Action

The mechanism of action of 1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene involves its interaction with various molecular targets. The bromine atom and ethoxy groups play a crucial role in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure but with fewer ethoxy groups.

    1-Bromo-4-(2-methoxyethoxy)benzene: Similar structure but with fewer ethoxy groups.

    1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)benzene: Similar structure but with fewer ethoxy groups.

Uniqueness

1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene is unique due to the presence of multiple ethoxy groups, which enhance its solubility and reactivity. This makes it a valuable compound in various applications, particularly in organic synthesis and materials science .

Properties

IUPAC Name

1-bromo-4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO4/c1-15-6-7-16-8-9-17-10-11-18-13-4-2-12(14)3-5-13/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMRNKPBIQIHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125808-05-1
Record name 1-bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene
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